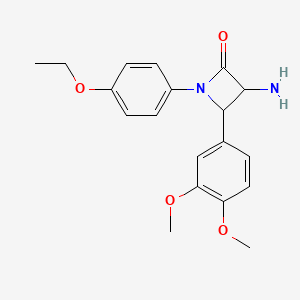
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a , which involves the of an imine with a ketene.
Functional Group Introduction: The amino group can be introduced via reactions, while the dimethoxyphenyl and ethoxyphenyl groups can be added through reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the aromatic rings can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce azetidine derivatives.
Aplicaciones Científicas De Investigación
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4-phenylazetidin-2-one: Lacks the dimethoxy and ethoxy substituents.
4-(3,4-Dimethoxyphenyl)-1-phenylazetidin-2-one: Lacks the amino group.
1-(4-Ethoxyphenyl)-3-phenylazetidin-2-one: Lacks the amino and dimethoxy groups.
Uniqueness
3-Amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both amino and aromatic substituents enhances its reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C19H22N2O4 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3-amino-4-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C19H22N2O4/c1-4-25-14-8-6-13(7-9-14)21-18(17(20)19(21)22)12-5-10-15(23-2)16(11-12)24-3/h5-11,17-18H,4,20H2,1-3H3 |
Clave InChI |
CRSVQWIHIPFAJZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















